3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide
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Overview
Description
3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a fluorine atom and a carboxamide group. This compound also contains a pyrimidine ring substituted with a pyrazole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary targets of the compound “3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide” are yet to be identified. The compound is a pyrazole derivative, and many pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Pyrazole derivatives often act by binding to their target proteins and modulating their activity . The presence of the fluorine atom and the pyrimidinyl group in the compound may enhance its binding affinity and selectivity for its targets.
Biochemical Pathways
Many pyrazole derivatives are known to modulate key biochemical pathways involved in cellular signaling, metabolism, and gene expression .
Pharmacokinetics
The compound’s predicted boiling point is 3474±370 °C , and its predicted density is 1.32±0.1 g/cm3 , which may influence its ADME properties.
Result of Action
Many pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Fluorination: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction involving an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.
Reduction: Corresponding reduced products such as alcohols or amines.
Substitution: Corresponding substituted products where the fluorine atom is replaced by the nucleophile.
Scientific Research Applications
3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a tool to study biological processes and pathways.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrazole-pyrimidine core and are studied for their biological activity.
Fluorinated Pyrrolidine Derivatives: These compounds share a similar fluorinated pyrrolidine ring and are investigated for their potential therapeutic applications.
Uniqueness
3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic development.
Properties
IUPAC Name |
3-fluoro-1-(6-pyrazol-1-ylpyrimidin-4-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN6O/c13-12(11(14)20)2-5-18(7-12)9-6-10(16-8-15-9)19-4-1-3-17-19/h1,3-4,6,8H,2,5,7H2,(H2,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWJPZRTDAZBIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=NC=NC(=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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